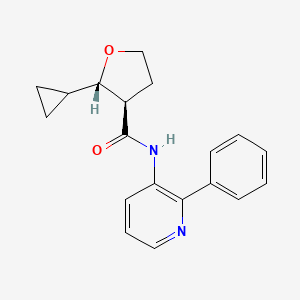![molecular formula C13H16ClNO2 B7345033 (4-chlorophenyl)-[(2R,5R)-2-(hydroxymethyl)-5-methylpyrrolidin-1-yl]methanone](/img/structure/B7345033.png)
(4-chlorophenyl)-[(2R,5R)-2-(hydroxymethyl)-5-methylpyrrolidin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-chlorophenyl)-[(2R,5R)-2-(hydroxymethyl)-5-methylpyrrolidin-1-yl]methanone, also known as JDTic, is a selective κ-opioid receptor antagonist. It was first synthesized in 2005 by a team of researchers at the University of Michigan. JDTic has been studied extensively for its potential therapeutic applications in drug addiction, depression, and anxiety.
作用機序
(4-chlorophenyl)-[(2R,5R)-2-(hydroxymethyl)-5-methylpyrrolidin-1-yl]methanone selectively blocks the κ-opioid receptor, which is involved in the regulation of stress, anxiety, and drug-seeking behavior. By blocking this receptor, this compound may reduce the rewarding effects of drugs of abuse and reduce drug-seeking behavior.
Biochemical and Physiological Effects:
This compound has been shown to reduce drug-seeking behavior in animal models of addiction. It has also been shown to reduce anxiety-like behavior in animal models of anxiety. This compound has been shown to have no effect on locomotor activity or body temperature, suggesting that it does not have any major side effects.
実験室実験の利点と制限
One advantage of (4-chlorophenyl)-[(2R,5R)-2-(hydroxymethyl)-5-methylpyrrolidin-1-yl]methanone is its selectivity for the κ-opioid receptor, which allows for more specific targeting of this receptor in experiments. One limitation of this compound is its relatively low potency, which may require higher doses to achieve the desired effects.
将来の方向性
1. Further studies are needed to determine the potential therapeutic applications of (4-chlorophenyl)-[(2R,5R)-2-(hydroxymethyl)-5-methylpyrrolidin-1-yl]methanone in drug addiction, depression, and anxiety.
2. Studies are needed to determine the optimal dosing and administration of this compound in animal models and humans.
3. Studies are needed to determine the long-term effects of this compound on behavior and physiology.
4. Further studies are needed to understand the mechanism of action of this compound at the molecular level.
5. Studies are needed to determine the potential interactions of this compound with other drugs and medications.
Conclusion:
In conclusion, this compound is a selective κ-opioid receptor antagonist that has been extensively studied for its potential therapeutic applications in drug addiction, depression, and anxiety. It has been shown to reduce drug-seeking behavior and anxiety-like behavior in animal models, suggesting that it may be a useful tool in the treatment of these disorders. Further studies are needed to determine the optimal dosing and administration of this compound in animal models and humans, as well as its long-term effects on behavior and physiology.
合成法
The synthesis of (4-chlorophenyl)-[(2R,5R)-2-(hydroxymethyl)-5-methylpyrrolidin-1-yl]methanone involves the reaction of (4-chlorophenyl)acetic acid with (2R,5R)-2-(hydroxymethyl)-5-methylpyrrolidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with the amine to form the final product.
科学的研究の応用
(4-chlorophenyl)-[(2R,5R)-2-(hydroxymethyl)-5-methylpyrrolidin-1-yl]methanone has been extensively studied for its potential therapeutic applications in drug addiction, depression, and anxiety. It has been shown to selectively block the κ-opioid receptor, which is involved in the regulation of stress, anxiety, and drug-seeking behavior. This compound has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be a useful tool in the treatment of drug addiction.
特性
IUPAC Name |
(4-chlorophenyl)-[(2R,5R)-2-(hydroxymethyl)-5-methylpyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-9-2-7-12(8-16)15(9)13(17)10-3-5-11(14)6-4-10/h3-6,9,12,16H,2,7-8H2,1H3/t9-,12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZQSPZMMWUMEFS-BXKDBHETSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1C(=O)C2=CC=C(C=C2)Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H](N1C(=O)C2=CC=C(C=C2)Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S)-2,2-dimethyl-N-[(4-oxo-3H-quinazolin-6-yl)sulfonyl]cyclopropane-1-carboxamide](/img/structure/B7344954.png)
![(2S)-2-amino-3-methyl-N-spiro[3,4-dihydrochromene-2,4'-piperidine]-4-ylbutanamide](/img/structure/B7344956.png)
![2-[(1R)-2-methyl-1-[3-(4-methyl-1,3-oxazol-5-yl)-1,2,4-oxadiazol-5-yl]propyl]-3H-isoindol-1-one](/img/structure/B7344961.png)
![2-[(1R)-2-methyl-1-[3-(1,2-oxazol-3-ylmethyl)-1,2,4-oxadiazol-5-yl]propyl]-3H-isoindol-1-one](/img/structure/B7344968.png)
![1-[(3R,4S)-4-ethoxyoxolan-3-yl]-N-ethyl-N-(3-fluorophenyl)triazole-4-carboxamide](/img/structure/B7344971.png)
![2-[(1R)-2-methyl-1-[3-(1-methylimidazol-2-yl)-1,2,4-oxadiazol-5-yl]propyl]-3H-isoindol-1-one](/img/structure/B7344972.png)
![2-[(1R)-1-[3-(1-methoxy-2-methylpropan-2-yl)-1,2,4-oxadiazol-5-yl]-2-methylpropyl]-3H-isoindol-1-one](/img/structure/B7344976.png)
![N-(2,5-dimethylphenyl)-1-[(3R,4S)-4-ethoxyoxolan-3-yl]-N-methyltriazole-4-carboxamide](/img/structure/B7344983.png)
![1-[(3R,4S)-4-ethoxyoxolan-3-yl]-N-(2-fluorophenyl)-N-methyltriazole-4-carboxamide](/img/structure/B7344984.png)


![4-(chloromethyl)-N-[(2R)-2-hydroxypropyl]benzenesulfonamide](/img/structure/B7345002.png)
![5-cyclopropyl-N-[(2S,3R)-2-(1,3,5-trimethylpyrazol-4-yl)oxolan-3-yl]-1H-pyrazole-4-carboxamide](/img/structure/B7345018.png)
